(4-Chlorophenyl)[2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone
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Overview
Description
(4-Chlorophenyl)[2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a naphthyl group, and a dihydropyrazolobenzoxazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazinyl Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazinyl core.
Attachment of the Naphthyl Group: The naphthyl group is introduced through a Friedel-Crafts acylation reaction, using naphthalene and an acyl chloride derivative.
Introduction of the Chlorophenyl Group: The chlorophenyl group is attached via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)[2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-Chlorophenyl)[2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for developing new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. Studies focus on its ability to interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)[2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Similar in having a chlorophenyl group but lacks the naphthyl and benzoxazinyl moieties.
4-Iodobenzoic acid: Contains a halogenated phenyl group but differs significantly in structure and reactivity.
Uniqueness
(4-Chlorophenyl)[2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone is unique due to its combination of functional groups and complex molecular architecture. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications.
Properties
CAS No. |
303059-94-1 |
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Molecular Formula |
C27H19ClN2O2 |
Molecular Weight |
438.9 g/mol |
IUPAC Name |
(4-chlorophenyl)-(2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone |
InChI |
InChI=1S/C27H19ClN2O2/c28-21-13-11-18(12-14-21)26(31)27-30-24(22-7-3-4-8-25(22)32-27)16-23(29-30)20-10-9-17-5-1-2-6-19(17)15-20/h1-15,24,27H,16H2 |
InChI Key |
RPOQKDRVSTUDGM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C(=O)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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